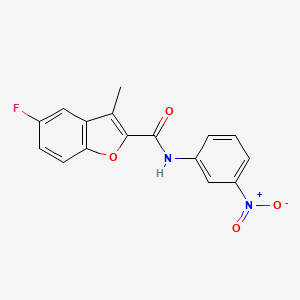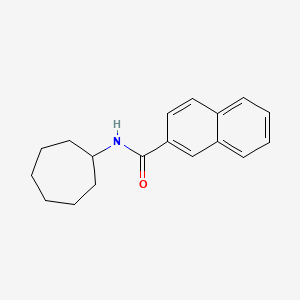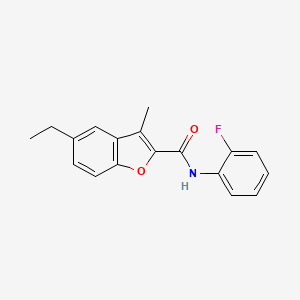![molecular formula C15H14N2O3 B5711905 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione, also known as PP2, is a small molecule inhibitor that is widely used in scientific research. PP2 is a potent inhibitor of Src family kinases, which play important roles in cell signaling pathways. PP2 has been used to study the biochemical and physiological effects of Src family kinases, as well as their mechanisms of action.
作用机制
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione is a competitive inhibitor of Src family kinases. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione binds to the ATP-binding site of Src family kinases, preventing the binding of ATP and thereby inhibiting kinase activity. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to be selective for Src family kinases, with little or no effect on other kinases.
Biochemical and physiological effects:
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to inhibit cell proliferation and induce apoptosis. In immune cells, 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to inhibit cytokine production and T cell activation. In neuronal cells, 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to inhibit synaptic plasticity and long-term potentiation.
实验室实验的优点和局限性
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has several advantages for lab experiments. It is a potent and selective inhibitor of Src family kinases, making it a valuable tool for studying the role of these kinases in cellular processes. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione is also relatively easy to synthesize and purify. However, there are some limitations to using 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione in lab experiments. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione can have off-target effects on other kinases, particularly at high concentrations. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione can also be toxic to cells at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione and Src family kinases. One direction is to study the role of Src family kinases in specific cellular processes, such as cell migration or synaptic plasticity. Another direction is to develop more selective inhibitors of Src family kinases, which could be used to study the specific roles of individual kinases. Finally, there is a need for more research on the potential therapeutic uses of Src family kinase inhibitors, particularly in cancer and autoimmune diseases.
合成方法
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione can be synthesized using a variety of methods. One common method involves the reaction of 2,5-pyrrolidinedione with 2-bromo-1-(4-pyrrolidinylcarbonyl)benzene in the presence of a base such as potassium carbonate. The resulting product can be purified by column chromatography or recrystallization.
科学研究应用
1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been widely used in scientific research to study the role of Src family kinases in various cellular processes. Src family kinases are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been used to study the effects of Src family kinases in cancer cells, immune cells, and neuronal cells. 1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has also been used to study the effects of Src family kinases on cell adhesion and migration.
属性
IUPAC Name |
1-[2-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-13-7-8-14(19)17(13)12-6-2-1-5-11(12)15(20)16-9-3-4-10-16/h1-2,5-8H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYHDVSGQMGUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)

![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)
![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)



![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)


